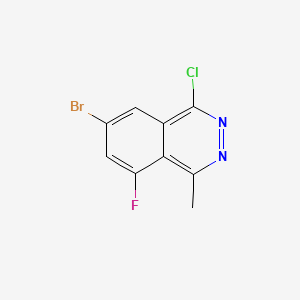![molecular formula C16H20N2S2Sn2 B14784302 5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile: is an organotin compound that features a bithiophene core with trimethylstannyl and dicarbonitrile substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile typically involves the stannylation of 2,2’-bithiophene. The process begins with the lithiation of 2,2’-bithiophene using n-butyllithium, followed by the reaction with trimethyltin chloride to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The trimethylstannyl groups in 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile can undergo substitution reactions, particularly in the presence of palladium catalysts, to form various derivatives.
Coupling Reactions: This compound is often used in Stille coupling reactions to form conjugated polymers and other complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in coupling reactions.
Solvents: Toluene and THF are frequently used solvents.
Reagents: Trimethyltin chloride, n-butyllithium.
Major Products:
Conjugated Polymers: Used in organic electronics.
Functionalized Bithiophenes: Serve as building blocks for more complex molecules.
Scientific Research Applications
Chemistry:
Organic Electronics: Used in the synthesis of semiconducting polymers for OFETs, OLEDs, and OPVs.
Polymer Chemistry: Acts as a monomer in the synthesis of low band-gap polymers.
Biology and Medicine:
Biological Probes: Potential use in the development of probes for biological imaging and diagnostics.
Industry:
Electronic Devices: Integral in the development of flexible and lightweight electronic devices.
Mechanism of Action
The mechanism by which 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile exerts its effects is primarily through its ability to participate in π-conjugation. This allows for efficient charge transport in semiconducting polymers, making it valuable in electronic applications . The molecular targets include the π-conjugated systems in organic semiconductors, and the pathways involve electron and hole transport mechanisms.
Comparison with Similar Compounds
- 2,5-Bis(trimethylstannyl)thiophene
- 2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene
- 3,3′-Dibromo-2,2′-bithiophene
- 2,2′-Bithiophene
- Dithieno[3,2-b:2′,3′-d]thiophene
Uniqueness: 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile is unique due to the presence of both trimethylstannyl and dicarbonitrile groups, which enhance its electronic properties and make it particularly suitable for use in high-performance organic electronic devices .
Properties
Molecular Formula |
C16H20N2S2Sn2 |
|---|---|
Molecular Weight |
541.9 g/mol |
IUPAC Name |
2-(3-cyano-5-trimethylstannylthiophen-2-yl)-5-trimethylstannylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H2N2S2.6CH3.2Sn/c11-5-7-1-3-13-9(7)10-8(6-12)2-4-14-10;;;;;;;;/h1-2H;6*1H3;; |
InChI Key |
FEEONDYHQRQKFN-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Sn](C)(C)C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


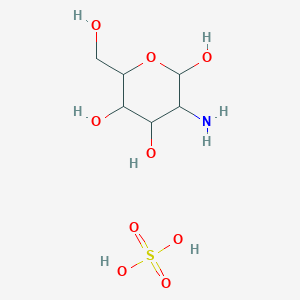
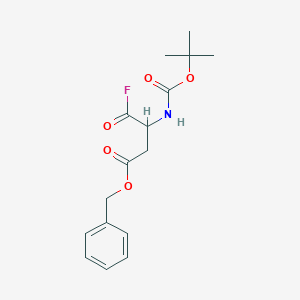
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784231.png)
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)

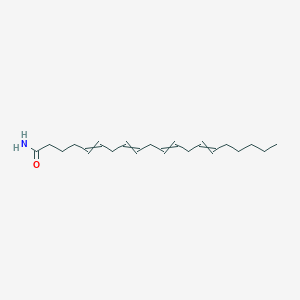
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide](/img/structure/B14784253.png)

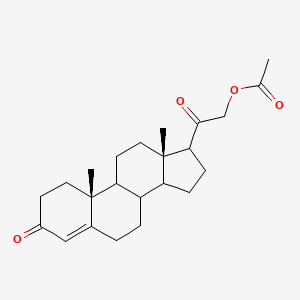
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide](/img/structure/B14784274.png)
![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)
